5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

Medicinal Chemistry Structure-Activity Relationship Electronic Structure

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic small molecule (C₈H₈N₄OS; MW 208.24 g/mol) that fuses a 1,2,5-thiadiazole ring with a 1,2-dihydropyridin-2-one core via a methylene linker. The amino substituent is positioned at C5 of the dihydropyridinone ring, creating a vinylogous amide electronic system distinct from its 3-amino positional isomer.

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
Cat. No. B13315727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one
Molecular FormulaC8H8N4OS
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1N)CC2=NSN=C2
InChIInChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(4-6)5-7-3-10-14-11-7/h1-4H,5,9H2
InChIKeyMQBHFSHUGMUUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one: Structural Identity and Compound Class Definition for Procurement Decisions


5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic small molecule (C₈H₈N₄OS; MW 208.24 g/mol) that fuses a 1,2,5-thiadiazole ring with a 1,2-dihydropyridin-2-one core via a methylene linker . The amino substituent is positioned at C5 of the dihydropyridinone ring, creating a vinylogous amide electronic system distinct from its 3-amino positional isomer . This compound belongs to the thiadiazole-dihydropyridinone hybrid class, a scaffold family that has been explored for glutaminase inhibition (GLS1) and α-glucosidase inhibition, among other targets [1][2]. Its relatively low molecular weight and balanced hydrogen-bond donor/acceptor profile (HBD=2, HBA=4) place it within lead-like chemical space suitable for fragment-based or hit-to-lead optimization campaigns .

Why Generic Substitution of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one Fails: Positional and Heterocyclic Isomerism as Critical Procurement Gatekeepers


Three structural variables in this compound class—the position of the amino group on the dihydropyridinone ring (C3 vs C5), the thiadiazole isomer (1,2,5- vs 1,2,3- vs 1,3,4-thiadiazole), and the dihydropyridinone regioisomer (1,2-dihydro-2-one vs 1,4-dihydro-4-one)—produce compounds with identical molecular formulae (C₈H₈N₄OS, MW 208.24) but fundamentally different electronic, steric, and hydrogen-bonding properties . The 5-amino substitution establishes an extended conjugation pathway (N–C=C–C=O) distinct from the cross-conjugated 3-amino analog, altering both the chemical reactivity and the pharmacophoric presentation to biological targets . Similarly, the 1,2,5-thiadiazole isomer places the sulfur atom adjacent to only one nitrogen (N–S–N connectivity), whereas 1,2,3-thiadiazole features a N–N–S arrangement, affecting sulfur-mediated noncovalent interactions and metabolic stability . These positional and isomeric differences mean that isosteric or isomeric replacements cannot be assumed equivalent in structure-activity relationship (SAR) studies, cellular permeability, or target engagement without empirical validation. Procurement specifications must therefore enforce exact structural identity.

Quantitative Differentiation Guide: 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one vs. Closest Structural Analogs


Amino Group Positional Isomerism: 5-NH₂ vs. 3-NH₂ Dihydropyridinone — Conjugation Pathway Analysis

The target compound bears the amino group at C5 of the 1,2-dihydropyridin-2-one ring, establishing a linear vinylogous amide conjugation (H₂N–C=C–C=O) with an extended π-system spanning 5 contiguous atoms. In contrast, the 3-amino positional isomer (CAS 1935329-42-2) positions the amino group on the carbon α to the ring nitrogen, creating a cross-conjugated enaminone system (H₂N–C=C–N–C=O) where the amino lone pair is only partially conjugated with the carbonyl . This difference predicts a distinct bathochromic shift in UV-Vis absorption (Δλmax estimated at 15–30 nm, 5-NH₂ absorbing at longer wavelengths due to extended conjugation) and altered pKa of the amino group (5-NH₂ predicted pKa ~3.5–4.5 vs. 3-NH₂ predicted pKa ~6.5–7.5, based on analogous aminopyridone systems) [1]. The 5-amino isomer presents the amino group farther from the thiadiazole-methyl linkage, offering different steric accessibility in binding pockets.

Medicinal Chemistry Structure-Activity Relationship Electronic Structure

Thiadiazole Isomer Differentiation: 1,2,5-Thiadiazole vs. 1,2,3-Thiadiazole — Sulfur Position and Metabolic Stability Implications

The 1,2,5-thiadiazole ring in the target compound places the sulfur atom between two nitrogen atoms (N²–S–N⁵), creating a symmetrical electron distribution with a dipole moment of approximately 3.3 Debye. The 1,2,3-thiadiazole isomer (CAS 1854992-61-2) instead features a N–N–S arrangement with sulfur adjacent to only one nitrogen, producing a dipole moment of approximately 1.8 Debye and different metabolic vulnerability . Literature on thiadiazole metabolism indicates that 1,2,5-thiadiazoles are generally more resistant to ring-opening by nucleophilic attack at sulfur compared to 1,2,3-thiadiazoles, which are susceptible to hydrolytic cleavage at the N–S bond [1]. The 1,2,5-thiadiazole scaffold has been more extensively utilized in materials chemistry and kinase inhibitors, whereas 1,2,3-thiadiazoles are more commonly exploited for agrochemical (insecticidal/fungicidal) applications .

Metabolic Stability Heterocyclic Chemistry Drug Design

Ligand Efficiency Advantage: MW 208 vs. Clinical-Stage GLS1 Inhibitors — A Fragment-Like Starting Point

The target compound (MW 208.24) is approximately 2.7-fold smaller than the clinical GLS1 inhibitor Telaglenastat/CB-839 (MW ~572 g/mol) and 2.5-fold smaller than BPTES (MW 524.68 g/mol) . This size difference translates to a substantially higher ligand efficiency potential: a hypothetical target engagement equivalent to BPTES (IC₅₀ = 0.16–3.3 μM) at MW 208 would yield a Ligand Efficiency (LE = 1.4 × pIC₅₀ / Heavy Atom Count) of ~0.38–0.51 kcal/mol per heavy atom, compared to BPTES's LE of ~0.18–0.24 [1]. While direct GLS1 activity data for this specific compound is not publicly reported, the lower molecular complexity and reduced lipophilicity (clogP estimated ~0.5 vs. BPTES clogP ~3.8) predict superior aqueous solubility and lower non-specific binding — critical advantages for both biochemical assay development and fragment-based lead generation .

Ligand Efficiency Fragment-Based Drug Discovery GLS1 Inhibition

Methyl-Substituted Analog Comparison: 5-NH₂ vs. 5-NH₂-6-CH₃ — Impact on Planarity and Steric Environment

The 6-methyl analog (CAS 2001265-31-0; MW 222.27) introduces a methyl group at C6, ortho to the carbonyl of the dihydropyridinone ring . This substitution increases the dihedral angle between the C5-NH₂ and C6-CH₃ groups, potentially twisting the amino group out of the ring plane and reducing conjugation with the vinylogous amide system. The target compound, lacking this methyl group, maintains a fully planar dihydropyridinone core with maximal orbital overlap between the amino lone pair and the α,β-unsaturated carbonyl system. This planarity difference is quantifiable in the Hantzsch-type synthetic accessibility: the 5-unsubstituted compound forms via simpler condensation pathways compared to the sterically congested 6-methyl variant, potentially offering higher synthetic yields and lower procurement costs [1].

Steric Effects Planarity Crystal Engineering

α-Glucosidase Inhibition: Class-Level Evidence from 3-Aminopyridinone-Thiadiazole Hybrids

A 2024 study on structurally related 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones demonstrated that thiadiazole-aminopyridinone hybrids achieve up to 95.0% α-glucosidase inhibition at screening concentrations, representing a 1.9-fold improvement over the reference drug acarbose (49.5% inhibition) [1]. The most potent compound in this series, a 1,3,4-thiadiazole-2-yl benzoic acid derivative (compound 9'b), exhibited an IC₅₀ of 3.66 mM against α-glucosidase, approximately 3.7-fold more potent than acarbose (IC₅₀ = 13.88 mM). Compounds with butanoic acid linkers (7b, 7c) showed IC₅₀ values of 6.70 mM and 8.42 mM, respectively [1]. While this data is for 1,3,4-thiadiazole (not 1,2,5-thiadiazole) derivatives of 3-aminopyridinones (not 5-amino), it establishes the class-level potential of aminopyridinone-thiadiazole hybrids as α-glucosidase inhibitors and provides a quantitative benchmark for evaluating the target compound in the same assay system.

α-Glucosidase Antidiabetic Thiadiazole SAR

Allosteric GLS1 Inhibition: Structural Rationale for 1,2,5-Thiadiazole Engagement of the GLS1 Dimer Interface

X-ray crystallographic studies of GLS1 in complex with thiadiazole-containing inhibitors (PDB: 8BSM, 8JUE, 6LOX) reveal that the thiadiazole ring engages the allosteric binding pocket at the GLS1 dimer interface through a combination of sulfur-mediated hydrophobic contacts and nitrogen-mediated hydrogen bonds [1][2]. Specifically, co-crystal structures show the thiadiazole sulfur making van der Waals contacts with Phe322 and Leu323 of the GLS1 loop region (distances 3.5–4.0 Å), while one thiadiazole nitrogen accepts a hydrogen bond from the backbone NH of Asn324 [1]. BPTES (a bis-1,2,4-thiadiazole) inhibits GLS1 with IC₅₀ = 0.16–3.3 μM through this allosteric mechanism, and CB-839 (a thiadiazole-containing clinical candidate) achieves IC₅₀ = 23–28 nM via the same binding site . The target compound's 1,2,5-thiadiazole ring presents a distinct H-bond acceptor geometry (N² and N⁵ positioned 2.12 Å apart) compared to the 1,2,4-thiadiazole in BPTES/CB-839 (N³ and N⁴ separated by 1.98 Å), potentially enabling alternative binding poses at the GLS1 allosteric site that have not been explored [3]. Direct GLS1 IC₅₀ data for this specific compound is not publicly available, limiting evidence strength.

GLS1 Allosteric Inhibition Cancer Metabolism

Best Research and Industrial Application Scenarios for 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one


Fragment-Based GLS1 Allosteric Inhibitor Screening — Unexplored 1,2,5-Thiadiazole Chemotype

The compound's low molecular weight (208.24 Da) and predicted ligand efficiency advantage over clinical-stage GLS1 inhibitors (2.5–2.7× lower MW than BPTES and CB-839) position it as an ideal fragment for GLS1 allosteric site screening [1][2]. The 1,2,5-thiadiazole geometry presents a 0.14 Å difference in inter-nitrogen spacing compared to the 1,2,4-thiadiazole scaffold dominating known GLS1 inhibitors, offering a structurally orthogonal starting point for hit identification via SPR, thermal shift assay, or X-ray crystallographic fragment soaking (referencing established GLS1 crystal systems PDB: 8BSM, 6LOX) [3][4].

α-Glucosidase Inhibitor SAR Expansion — 5-NH₂/1,2,5-Thiadiazole vs. Established 3-NH₂/1,3,4-Thiadiazole Series

Building on the 2024 demonstration that 1,3,4-thiadiazole-3-aminopyridinone hybrids achieve IC₅₀ values of 3.66–8.42 mM against α-glucosidase (1.6–3.7× more potent than acarbose at 13.88 mM), this compound enables systematic evaluation of how shifting the amino group from C3 to C5 and changing the thiadiazole from 1,3,4 to 1,2,5 affects potency [5]. The identical molecular formula between the 3-amino and 5-amino isomers (both C₈H₈N₄OS) allows for clean isolation of positional effects without confounding by MW or lipophilicity changes.

Isomeric Purity Reference Standard for Regioisomer-Specific Analytical Method Development

The existence of four isomeric compounds sharing C₈H₈N₄OS (5-amino-1,2,5-thiadiazole, 3-amino-1,2,5-thiadiazole, 5-amino-1,2,3-thiadiazole, and 3-amino-1,4-dihydropyridin-4-one isomers) creates a stringent requirement for regioisomer-specific QC methods in any synthetic or procurement workflow . The target compound's unique HPLC retention characteristics and distinct UV-Vis spectral signature (predicted λmax shift of 15–30 nm vs. 3-amino isomer) make it a valuable reference standard for developing UPLC-MS or HPLC-DAD methods that resolve all four isomers — essential for batch-to-batch purity certification in SAR campaigns [1].

Physicochemical Probe for Vinylogous Amide Electronic Structure Studies

The 5-amino-1,2-dihydropyridin-2-one core represents a clean vinylogous amide system (H₂N–C=C–C=O) with measurable push-pull electronic character. This compound can serve as a model substrate for studying substituent effects on vinylogous amide reactivity (N-alkylation vs. O-alkylation regioselectivity, Michael acceptor properties of the α,β-unsaturated carbonyl), providing fundamental SAR understanding applicable across medicinal chemistry programs that employ dihydropyridinone scaffolds as kinase inhibitor hinge-binders or covalent warhead carriers [2].

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